2-[2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a pyridazine ring, a piperidine ring, and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyridazine ring: This can be achieved by reacting appropriate nitriles with hydrazine derivatives under reflux conditions.
Attachment of the piperidine ring: The pyridazine intermediate is then reacted with a piperidine derivative in the presence of a suitable base, such as sodium hydride, to form the desired piperidine-pyridazine structure.
Formation of the isoindole-dione structure: The final step involves the cyclization of the intermediate with phthalic anhydride under acidic conditions to form the isoindole-dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridazine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-[2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-[2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting the downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 4-[(6-methylpyridazin-3-yl)oxy]aniline
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14-6-7-18(23-22-14)29-13-15-8-10-24(11-9-15)19(26)12-25-20(27)16-4-2-3-5-17(16)21(25)28/h2-7,15H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFKPAUFCNPEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.